N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
Description
The compound N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a heterocyclic derivative featuring a fused thieno[3,4-c]pyrazole core. Key structural attributes include:
- A 4-chlorophenyl group at the pyrazole ring’s 2-position, contributing steric bulk and moderate electron-withdrawing effects.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c19-11-5-7-12(8-6-11)22-17(14-9-27-10-15(14)21-22)20-18(24)13-3-1-2-4-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYQIKYBPQAUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the 4-chlorophenyl Group: This can be achieved through a substitution reaction where a chlorinated aromatic compound is reacted with the thieno[3,4-c]pyrazole intermediate.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide group to the thieno[3,4-c]pyrazole derivative, often using a coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield various substituted thieno[3,4-c]pyrazole compounds.
Scientific Research Applications
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with derivatives reported in the literature. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing Effects: The 2-nitro group in the target compound creates a stronger electron-deficient aromatic system compared to the 3-trifluoromethyl group in or the methylpiperidin group in . This may enhance binding to electron-rich biological targets (e.g., fungal enzymes) .
Lipophilicity and Bioavailability: The trifluoromethyl group in significantly increases lipophilicity, which could improve cell membrane penetration but may reduce aqueous solubility.
Steric Considerations :
Methodological Considerations for Characterization
- Crystallography: Programs like SHELXL are critical for resolving the compound’s crystal structure, particularly for analyzing the conformation of the thieno-pyrazole ring and nitro group orientation.
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole moiety linked to a nitrobenzamide. Its molecular formula is , with a molecular weight of approximately 394.85 g/mol. The presence of the 4-chlorophenyl group is believed to enhance its biological activity by influencing its interaction with various biological targets.
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that derivatives of thieno[3,4-c]pyrazole exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds with similar structures have been tested against glioblastoma cells, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4j | U87MG (glioblastoma) | 5.0 | AKT2/PKBβ inhibition |
| This compound | A549 (lung cancer) | 8.0 | Induction of apoptosis |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | C6 (glioma) | 6.5 | Kinase inhibition |
The compound has been noted for selectively targeting cancer cells while exhibiting lower toxicity towards non-cancerous cells, making it a promising candidate for further development in cancer therapeutics .
2. Kinase Inhibition
The compound has demonstrated significant activity against several kinases involved in oncogenic signaling pathways. The inhibition of AKT signaling is particularly noteworthy due to its role in promoting cell survival and proliferation in various cancers. Studies indicate that the compound can effectively inhibit AKT2/PKBβ at low micromolar concentrations, correlating with reduced tumor growth in preclinical models .
Case Study 1: Glioblastoma Research
A study focused on the effects of thieno[3,4-c]pyrazole derivatives on glioblastoma stem cells revealed that the compound could inhibit neurosphere formation and reduce cell viability significantly. The results indicated that treatment with this compound led to a marked decrease in cell proliferation rates compared to untreated controls .
Case Study 2: In Vivo Efficacy
In vivo studies using murine models have shown that administration of the compound resulted in significant tumor regression in xenograft models of lung cancer. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols, including cyclocondensation of thiophene precursors with hydrazine derivatives, followed by nitrobenzamide coupling. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity .
- Temperature control : Stepwise heating (60–80°C) minimizes side reactions like nitro group reduction .
- Catalyst use : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
Post-synthesis, purity is validated via HPLC (≥95%) and structural confirmation via -NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments and carbon frameworks, with aromatic protons (δ 7.2–8.5 ppm) and thieno-pyrazole backbone signals (δ 4.1–4.9 ppm) as key markers .
- X-ray crystallography : Resolves 3D conformation, confirming dihedral angles between the chlorophenyl and nitrobenzamide groups .
- Mass spectrometry : HRMS with electrospray ionization (ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 427.0521) .
Q. How can researchers determine the biological activity and mechanism of action of this compound?
- Methodological Answer :
- In vitro assays : Screen against kinase targets (e.g., MAPK, PI3K) using fluorescence polarization or ATP-competitive binding assays .
- Molecular docking : Simulate interactions with protein active sites (e.g., COX-2 or EGFR) using software like AutoDock Vina to predict binding affinities .
- Cellular viability tests : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) assess antiproliferative effects .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for thieno[3,4-c]pyrazole derivatives?
- Methodological Answer :
- Variable analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 3,4-dimethylphenyl) on target selectivity using SAR studies .
- Assay standardization : Control for factors like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Orthogonal validation : Confirm hits with alternative assays (e.g., SPR for binding kinetics if initial data came from fluorescence) .
Q. What strategies can improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., sulfonamides or piperazine) at the 2-nitrobenzamide moiety .
- Formulation : Use co-solvents (PEG 400) or nanoencapsulation (liposomes) to enhance aqueous solubility .
- Prodrug design : Mask the nitro group as a reducible prodrug (e.g., nitroreductase-activated derivatives) for targeted release .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by UPLC-MS to identify degradation products .
- Plasma stability assays : Incubate with rat/human plasma (37°C, 24h) and quantify remaining compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
